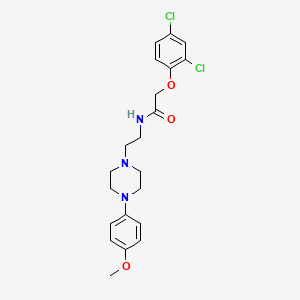

![molecular formula C8H19N3 B2458572 [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1241386-50-4](/img/structure/B2458572.png)

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

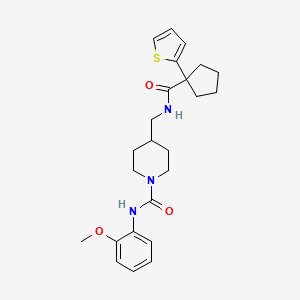

The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is a type of amine, which is an organic compound that contains a nitrogen atom . It has a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom . The compound also contains an aminoethyl group and two methyl groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For instance, the synthesis of certain derivatives starts with(2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation, followed by an amidation of its carboxylate group and a final dehydration . Molecular Structure Analysis

The molecular structure of[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an aminoethyl group and two methyl groups attached to the nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Applications De Recherche Scientifique

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .

- Method : The synthesis of indole derivatives involves various chemical reactions, but the specific methods can vary widely .

- Results : Indole derivatives have shown various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

-

Synthesis of α-Amino Ketones

- Field : Synthetic and Medicinal Chemistry

- Application : The amino ketone motif is important in synthetic and medicinal chemistry .

- Method : The synthesis of α-amino ketones has seen a number of protocols developed in recent years, but the specific methods can vary widely .

- Results : The synthesis of α-amino ketones has led to a high value synthon .

-

Synthesis of 2-Aminopyrimidine Derivatives

- Field : Medicinal Chemistry

- Application : 2-Aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities .

- Method : The synthesis of these derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Preparation and Applications of Amides Using Electrosynthesis

- Field : Green Chemistry

- Application : The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry .

- Method : The preparation of amides using electrosynthesis is a greener route to this motif .

- Results : The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides .

-

Synthesis of N-Heterocycles Using tert-Butanesulfinamide

- Field : Organic Chemistry

- Application : tert-Butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Method : The specific methods can vary widely .

- Results : The use of tert-butanesulfinamide in the synthesis of N-heterocycles has been extensively studied over the last two decades .

Orientations Futures

The future directions for [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine and similar compounds could involve further exploration of their potential applications in medicinal chemistry. The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds . Therefore, there could be potential for the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

(3S)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJHGQBKRQFJS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2458505.png)

![Potassium;(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuide](/img/structure/B2458511.png)